Product packaging for Cupric molybdate(Cat. No.:CAS No. 13767-34-5)

Cupric molybdate

Cat. No.: B076940
CAS No.: 13767-34-5
M. Wt: 223.49 g/mol
InChI Key: IKUPISAYGBGQDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper molybdenum tetraoxide (CuMoO4) is an advanced mixed metal oxide of significant interest in materials science and heterogeneous catalysis research. Its primary research value lies in its application as a catalyst or catalyst precursor for selective oxidation reactions, a critical process in petrochemical refining and environmental remediation, such as the oxidative desulfurization of fuels. The compound's mechanism of action is attributed to the synergistic effect between its copper and molybdenum redox centers (Cu²⁺/Cu⁺ and Mo⁶⁺), which facilitate electron transfer processes and activate molecular oxygen. Furthermore, CuMoO4 is investigated for its electrochromic and photochemical properties, making it a promising candidate for developing smart windows, sensors, and energy storage devices. In materials science, it serves as a precursor for synthesizing complex molybdate ceramics and corrosion-resistant coatings. This high-purity reagent is provided to support fundamental and applied research, offering a reliable and consistent material for exploring novel catalytic pathways and functional material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuMoO4 B076940 Cupric molybdate CAS No. 13767-34-5

Properties

CAS No.

13767-34-5

Molecular Formula

CuMoO4

Molecular Weight

223.49 g/mol

IUPAC Name

copper dioxido(dioxo)molybdenum

InChI

InChI=1S/Cu.Mo.4O/q+2;;;;2*-1

InChI Key

IKUPISAYGBGQDT-UHFFFAOYSA-N

Canonical SMILES

[O-][Mo](=O)(=O)[O-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Control of Cumoo4 Characteristics

Solution-Based Synthesis Approaches

Solution-based methods are widely employed for the synthesis of CuMoO4 due to their ability to produce homogenous materials with controlled characteristics at relatively low temperatures.

Hydrothermal Synthesis and Reaction Condition Optimization

Hydrothermal synthesis is a prominent method for producing crystalline CuMoO4. rsc.orgrsc.org This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. The properties of the resulting CuMoO4 are highly dependent on the reaction conditions, such as temperature and duration. nih.govrsc.orgscispace.com

Research has shown that optimizing these conditions is crucial for achieving desired material characteristics. For instance, studies have investigated the impact of varying hydrothermal temperature and time on the photocatalytic activity of CuMoO4. It was found that a hydrothermal temperature of 180°C and a reaction time of 10 hours were optimal for producing CuMoO4 with the highest degradation efficiency for pollutants like rhodamine B. nih.govrsc.orgscispace.com At lower temperatures, such as 110°C or 150°C, the product formed was Cu3Mo2O9 instead of CuMoO4, which exhibited negligible photocatalytic activity. nih.gov The crystallinity of the CuMoO4 is also influenced by the hydrothermal time, with a 10-hour duration yielding the highest XRD peak intensity, indicating better-crystallized structures. nih.govrsc.orgscispace.com

The process typically involves dissolving copper and molybdenum precursors, such as copper chloride dihydrate (CuCl2·2H2O) and ammonium (B1175870) molybdate (B1676688) tetrahydrate ((NH4)6Mo7O24·4H2O), in deionized water. nih.govscispace.com The mixed solution is then heated in an autoclave, followed by filtration, drying, and calcination to obtain the final CuMoO4 product. nih.govscispace.com

Table 1: Effect of Hydrothermal Synthesis Conditions on CuMoO4 Properties
ParameterConditionObserved EffectReference
Temperature110°C, 150°CFormation of Cu3Mo2O9, negligible photocatalytic activity. nih.gov
180°COptimal temperature for high photocatalytic degradation efficiency. nih.govrsc.orgscispace.com
Time10 hoursHighest XRD peak intensity and optimal degradation efficiency. nih.govrsc.orgscispace.com
14 hoursLower degradation efficiency compared to 10 hours. nih.gov

Co-precipitation Methods and Surfactant-Free Routes

Co-precipitation is another versatile solution-based method for synthesizing CuMoO4. jacsdirectory.commdpi.com This technique involves the simultaneous precipitation of copper and molybdate ions from a solution to form the desired compound. A significant advantage of this method is the ability to proceed without the use of surfactants, which simplifies the synthesis process and prevents potential contamination of the final product. nih.govcureus.com

In a typical surfactant-free co-precipitation synthesis, aqueous solutions of a copper salt, like cupric acetate (B1210297) monohydrate ((CH3COO)2Cu·H2O), and a molybdate salt, such as sodium molybdate (Na2MoO4), are prepared separately. nih.govcureus.com The copper solution is then added dropwise to the molybdate solution under continuous stirring at room temperature, leading to the precipitation of CuMoO4 nanoparticles. nih.gov The resulting precipitate is collected, washed, and dried. nih.govcureus.com This simple and cost-effective method has been shown to produce crystalline CuMoO4 with a distinct rock-like morphology. nih.govcureus.com

The co-precipitation method can also be combined with ultrasound assistance, which has been shown to yield CuMoO4 with excellent selectivity and stability for electrochemical sensing applications. nih.govcureus.com Furthermore, variations of the co-precipitation method have been used to create nanostructured flower-like CuMoO4 by using different starting materials such as Cu(Sal)2 (where Sal = salicylidene) and ammonium molybdate. kashanu.ac.ir

Table 2: Characteristics of CuMoO4 Synthesized by Co-precipitation
Synthesis VariationStarting MaterialsResulting MorphologyReference
Surfactant-freeCupric acetate monohydrate, Sodium molybdateRock-like nanoparticles nih.govcureus.com
Ultrasound-assistedNot specifiedNot specified nih.govcureus.com
-Cu(Sal)2, Ammonium molybdateNanostructured flower-like kashanu.ac.ir

Sonochemical Synthesis for Nanoparticle Formation

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to induce chemical reactions and form nanoparticles. This method has been successfully applied to produce CuMoO4 nanoparticles at room temperature, offering a simple and cost-effective route. nih.gov The process typically involves the reaction of copper(II) nitrate (B79036) hexahydrate and ammonium heptamolybdate tetrahydrate in water under ultrasonic irradiation, without the need for surfactants or templates. researchgate.netresearchgate.net

The resulting CuMoO4 often exhibits a nanorod or nanoplate structure. nih.govresearchgate.net For instance, one study reported the synthesis of lindgrenite, a copper molybdate hydroxide (B78521) with the formula Cu3(MoO4)2(OH)2, in a single-phase structure with an urchin-like morphology. nih.gov The sonochemical method can influence the optical properties of the synthesized nanoparticles, with the optical bandgap values decreasing with increasing reaction times. researchgate.net

Solid-State Synthesis Pathways

Solid-state synthesis involves the reaction of solid precursors at high temperatures to form the desired product. This method is a traditional approach for preparing a wide range of inorganic materials, including copper molybdates. montclair.edu A combustion-like process is one such solid-state route for preparing CuMoO4 powders. ustb.edu.cn

In this method, a precursor gel is first prepared using a polymerizable complex method, often employing citric acid as a complexing and polymerizing agent. ustb.edu.cn The thermal decomposition of this gel at elevated temperatures leads to the formation of CuMoO4. Studies have shown that the crystallization of CuMoO4 powder can be completed at around 450°C, yielding a homogeneous powder with grain sizes ranging from 150 to 500 nm. ustb.edu.cn The annealing temperature plays a crucial role in determining the average grain size of the resulting crystals. ustb.edu.cn

Mechanochemical Approaches for Composite Formation

Mechanochemical synthesis utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations. This method has been employed to synthesize Mo–Cu nanocomposite powders, where CuMoO4 is an intermediate phase. researchgate.netsciengine.com

The process often starts with the calcination of MoO3 and CuO powders to form CuMoO4–MoO3 mixtures. researchgate.net Subsequent high-energy ball milling of this mixture can lead to a transformation from CuMoO4 to Cu3Mo2O9. researchgate.net This mechanochemical treatment significantly enhances the reduction activity of the powder mixture in a hydrogen atmosphere, facilitating the formation of Mo-Cu nanocomposite powders at lower temperatures. researchgate.net This approach has been successful in producing superfine Mo–30 wt.% Cu nanocomposite powders with particle sizes in the range of 100 to 200 nm. researchgate.net

Impregnation Techniques for Catalyst Preparation

Impregnation is a widely used technique for preparing heterogeneous catalysts, where a catalytically active species is deposited onto a support material. numberanalytics.comnumberanalytics.comyoutube.com This method can be utilized to prepare CuMoO4-based catalysts. The process generally involves introducing a precursor solution containing the active material into the pores of a support. numberanalytics.com

Common impregnation techniques include incipient wetness impregnation (IWI) and wet impregnation. numberanalytics.com In IWI, the volume of the precursor solution is equal to the pore volume of the support, leading to a uniform distribution of the active species. Wet impregnation involves soaking the support in an excess of the precursor solution. numberanalytics.com After impregnation, the material is typically dried and calcined to form the final catalyst. numberanalytics.com

For instance, a Z-scheme ZnIn2S4/MoO3 heterojunction has been prepared through a hydrothermal method followed by an impregnation technique to facilitate the formation of an interface between the two phases for enhanced photocatalysis. researchgate.net Similarly, a novel impregnation-deposition method has been developed to synthesize presulfided MoS2/Al2O3 catalysts, where an impregnation step is followed by deposition in a formic acid solution. nih.gov

Green Synthesis Strategies Utilizing Biomass Extracts

In recent years, green synthesis has emerged as a cost-effective, eco-friendly, and straightforward alternative to conventional chemical and physical methods for producing nanomaterials. This approach utilizes biological entities, particularly plant extracts, which are rich in phytochemicals that can act as reducing and capping agents. mahendrapublications.comresearchgate.netnih.gov The principle of green synthesis involves the reduction of metal ions by the biomolecules present in the extract, followed by the stabilization of the newly formed nanoparticles. nih.gov

The synthesis of copper molybdate nanoparticles has been successfully achieved using various plant extracts. These methods are lauded for avoiding the use of toxic chemicals, high pressures, or extreme temperatures, thus aligning with the principles of green chemistry. mahendrapublications.comjacsdirectory.com

One notable example is the use of Phyllanthus amarus leaf extract in a simple precipitation method to synthesize CuMoO₄ nanoparticles. jacsdirectory.com In this process, aqueous solutions of copper acetate and sodium molybdate are mixed in the presence of the plant extract. The phytochemicals in the extract, particularly polyphenols, are believed to be responsible for the reduction of the metal ions and the subsequent capping of the nanoparticles, which controls their growth and prevents agglomeration. jacsdirectory.com The resulting product, after being dried and calcined, consists of sphere-like nanoparticles. jacsdirectory.com

Another successful green synthesis has been demonstrated using Tridax procumbens leaf extract through a green-mediated hydrothermal method. mahendrapublications.comresearchgate.net This plant is rich in phytochemicals like phenolic acids, flavonoids, and vitamins, which serve as both reducing and capping agents. mahendrapublications.comresearchgate.net In this method, a copper salt solution is mixed with the leaf extract, leading to the formation of CuMoO₄ nanostructures. researchgate.net This process has been shown to produce nanorods with a triclinic (anorthic) crystal structure. mahendrapublications.comresearchgate.net

The general process for the green synthesis of CuMoO₄ using plant extracts involves a few key steps:

Preparation of the Extract: The chosen plant part (e.g., leaves) is thoroughly washed, dried, and then boiled in distilled water to extract the necessary phytochemicals. jacsdirectory.com

Reaction: The plant extract is then added to a solution containing the copper and molybdate precursor salts. The mixture is stirred, often at a slightly elevated temperature, to facilitate the reaction. researchgate.netjacsdirectory.com

Formation of Nanoparticles: The phytochemicals in the extract reduce the metal ions, leading to the nucleation and growth of CuMoO₄ nanoparticles. These biomolecules also adsorb onto the surface of the nanoparticles, stabilizing them and preventing them from clumping together. nih.gov

Collection: The resulting precipitate is collected through filtration, washed to remove any unreacted precursors, and dried. researchgate.netjacsdirectory.com

This biosynthetic approach is not only environmentally benign but also provides a simple and efficient route to produce CuMoO₄ nanoparticles with desirable properties for various applications. mahendrapublications.comjacsdirectory.com

Table 1: Examples of Green Synthesis of CuMoO₄ Using Plant Extracts

Plant ExtractSynthesis MethodPrecursorsResulting MorphologyReference
Phyllanthus amarusPrecipitationCopper acetate, Sodium molybdateSphere-like particles jacsdirectory.com
Tridax procumbensGreen mediated hydrothermalCopper (II) chloride dihydrate, Ammonium molybdateNanorods mahendrapublications.comresearchgate.net

Correlating Synthesis Parameters with CuMoO₄ Material Attributes

The physical and chemical properties of copper molybdate are not intrinsic but are highly dependent on the conditions under which it is synthesized. researchgate.netnih.gov By carefully controlling various synthesis parameters, it is possible to tailor the material's attributes, such as crystal structure, particle size, morphology, and purity, to suit specific applications. researchgate.net

Several synthesis techniques are employed to produce CuMoO₄, including co-precipitation, hydrothermal methods, and solid-state reactions. jacsdirectory.commdpi.com Across these methods, key parameters have been identified that significantly influence the final product.

Hydrothermal Synthesis: In the hydrothermal method, the reaction temperature and duration are critical variables.

Temperature: Different hydrothermal temperatures can lead to the formation of different sample phases. rsc.org For instance, studies have shown that for certain applications like photocatalysis, a temperature of 180 °C is optimal for achieving high degradation efficiency. rsc.orgresearchgate.net

Time: The duration of the hydrothermal treatment also affects the crystallinity of the CuMoO₄. A longer reaction time generally leads to better crystal quality. An optimal hydrothermal time of 10 hours has been reported for producing highly crystalline CuMoO₄ with superior photocatalytic performance. rsc.orgresearchgate.net

Precipitation and Other Methods:

Precursor Concentration: The concentration of the copper precursor has a direct impact on the electronic properties of the synthesized CuMoO₄. For example, by varying the molar concentration of the copper source from 0.1 M to 0.3 M, the band gap of the resulting CuMoO₄ nanoparticles can be tuned from 1.97 eV down to 1.44 eV.

Reactant Ratio: In solid-state synthesis methods, the molar ratio of the copper and molybdenum oxide reactants is a key factor in controlling the phase composition and the relative copper content in the final product.

Flow Rate: In chemical precipitation processes, the feeding flow rate of the copper reagent can influence the particle size of the resulting CuMoO₄ nanoparticles.

Calcination/Sintering Temperature: The temperature used for post-synthesis heat treatment (calcination or sintering) is crucial. Different allotropic forms of CuMoO₄ (α, β, γ) are stable at different temperatures. For example, α-CuMoO₄ is the stable form at medium-to-high temperatures under atmospheric pressure. Sintering temperature also affects the density and dielectric properties of CuMoO₄ ceramics.

The ability to manipulate the properties of CuMoO₄ by adjusting synthesis parameters is fundamental to optimizing its performance in various fields, from catalysis to electronic components.

Table 2: Influence of Synthesis Parameters on CuMoO₄ Attributes

Synthesis ParameterEffect on CuMoO₄ AttributeSynthesis MethodReference
Hydrothermal TemperatureAffects sample phase and crystallinity. Optimal at 180 °C for specific photocatalytic applications.Hydrothermal rsc.orgresearchgate.net
Hydrothermal TimeImpacts crystallinity. Optimal at 10 hours for high photocatalytic efficiency.Hydrothermal rsc.orgresearchgate.net
Copper Precursor ConcentrationAlters the band gap (e.g., 1.97 eV at 0.1 M, 1.44 eV at 0.3 M).Thermal decomposition/Precipitation researchgate.net
Reactant Ratio (Cu/Mo)Controls the final phase composition and copper content.Solid-state reaction
Copper Feeding Flow RateInfluences the final particle size of the nanoparticles.Chemical Precipitation
Sintering TemperatureDetermines the crystalline phase (allotrope) and affects density and dielectric properties.Solid-state reaction

Advanced Structural Characterization and Polymorphism of Cumoo4

Crystalline Phases and Polymorphism

The various structural forms of CuMoO₄ include the ambient-condition α-CuMoO₄, the high-temperature β-CuMoO₄, the low-temperature and high-pressure γ-CuMoO₄, the high-pressure CuMoO₄-II, the distorted wolframite (B13744602) CuMoO₄-III, and the monoclinic ε-CuMoO₄. mdpi.comencyclopedia.pubnih.govresearchgate.net

Ambient Condition Alpha-CuMoO₄ (Triclinic P1̄ Space Group)

Under ambient conditions, copper molybdenum tetraoxide exists as the α-CuMoO₄ polymorph, which crystallizes in the triclinic P1̄ space group. mdpi.comnih.govgjesrm.comwgtn.ac.nz This structure is characterized by a specific arrangement of coordination polyhedra. mdpi.comnih.gov

The crystal structure of α-CuMoO₄ is composed of molybdenum atoms in a tetrahedral coordination with oxygen (MoO₄), and copper atoms in two different coordination environments: square pyramidal (CuO₅) and distorted octahedral (CuO₆). mdpi.comnih.govlu.lv Specifically, two-thirds of the Cu²⁺ ions are in distorted CuO₆ octahedra, while one-third are in CuO₅ square pyramids. arxiv.org These polyhedra, which also include distorted MoO₄ tetrahedra, are interconnected through shared corners and edges, forming layered structures. mdpi.comnih.govlu.lv

The unit cell of α-CuMoO₄ is defined by its triclinic lattice parameters. At ambient conditions, these parameters have been determined through X-ray diffraction studies. A representative set of values is presented in the table below. The volume of the unit cell is a key characteristic that changes during phase transitions. mdpi.com

Table 1: Unit Cell Parameters of α-CuMoO₄ at Ambient Conditions

Parameter Value Reference
a 9.870 (1) Å mdpi.com
b 6.764 (1) Å mdpi.com
c 8.337 (1) Å mdpi.com
α 101.13 (5)° mdpi.com
β 96.90 (5)° mdpi.com

These values are in good agreement with other reported measurements. mdpi.com

High-Pressure and Low-Temperature Gamma-CuMoO₄ Polymorph

The γ-CuMoO₄ polymorph can be induced from the α-phase by either applying high pressure or lowering the temperature. mdpi.comresearchgate.netresearchgate.net This phase is also triclinic with a P1̄ space group. gjesrm.comresearchgate.net The transition to γ-CuMoO₄ involves a significant change in the coordination environment of some of the copper ions. mdpi.com Specifically, the CuO₅ square pyramidal polyhedra in α-CuMoO₄ transform into elongated octahedral (D₄h) CuO₆ in γ-CuMoO₄. mdpi.com This structural change is accompanied by a notable volume reduction of approximately 11.5-13%. mdpi.com

The lattice parameters for γ-CuMoO₄ have been determined at high pressure and after pressure release, indicating it can be recovered as a metastable phase at ambient conditions. mdpi.com

Table 2: Unit Cell Parameters of γ-CuMoO₄

Condition a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
at 1.6 GPa 9.608 (9) 6.219 (7) 7.875 (5) 94.91 (1) 103.10 (1) 102.48 (9) mdpi.com

Distorted Wolframite CuMoO₄-III and Other Identified Phases

Another significant polymorph is CuMoO₄-III, which possesses a distorted wolframite-type structure. mdpi.comnih.govacs.org This phase, along with CuMoO₄-II, is a high-pressure modification that can remain stable at ambient conditions. gjesrm.com The structure of CuMoO₄-III consists of zigzag chains of cis-edge-sharing CuO₆ octahedra running along the c-direction. nih.govacs.orgacs.org This arrangement leads to low-dimensional magnetic properties. nih.govacs.org Both CuMoO₄-III and CuMoO₄-II are isostructural with CuWO₄. gjesrm.com Other identified phases include the high-temperature β-CuMoO₄ and the monoclinic ε-CuMoO₄. mdpi.comencyclopedia.pubnih.gov

Structural Phase Transitions in CuMoO₄

The transitions between the different polymorphs of CuMoO₄ are a key aspect of its material science. The most studied is the reversible, first-order phase transition between the α and γ phases. mdpi.comresearchgate.netresearchgate.net This transition can be induced by changes in temperature or pressure. researchgate.net

At ambient pressure, the α-CuMoO₄ to γ-CuMoO₄ transition occurs upon cooling to around 190-200 K. mdpi.comencyclopedia.pubresearchgate.net The reverse transition from γ to α occurs upon heating, typically in the range of 230-280 K. researchgate.net This transition is also piezochromic, meaning it can be induced by pressure. At room temperature, applying a pressure of about 0.2-0.25 GPa triggers the transformation from the α to the γ phase. mdpi.comencyclopedia.pubresearchgate.net For nanocrystalline α-CuMoO₄, the onset of this transition is observed at a higher pressure of 0.5 GPa, with the coexistence of both phases up to 1.2 GPa, indicating a sluggish nature. mdpi.com

The α to γ transition involves a change in the coordination of some copper atoms from square-pyramidal (CuO₅) to elongated octahedral (CuO₆), and molybdenum coordination changes from tetrahedral to octahedral. mdpi.comresearchgate.net This results in a significant volume reduction of about 13%. mdpi.comencyclopedia.pub This structural change is also responsible for the thermochromic and piezochromic properties of the material, with the α-phase being green and the γ-phase being brownish-red. researchgate.netresearchgate.net

Pressure-Induced Structural Transitions

The application of external pressure serves as a critical tool to induce structural transformations in CuMoO₄, leading to the formation of different polymorphs. At ambient conditions, CuMoO₄ typically exists in the triclinic α-phase. mdpi.com However, with increasing pressure, it undergoes a first-order phase transition to the γ-CuMoO₄ phase. encyclopedia.pubmdpi.com This transition is characterized by a significant change in the coordination environment of some of the copper ions.

In the α-CuMoO₄ structure, copper ions are found in both square-pyramidal (CuO₅) and distorted octahedral (CuO₆) coordinations. mdpi.com The pressure-induced transition to the γ-phase involves the transformation of the square-pyramidal CuO₅ polyhedra into elongated octahedral CuO₆. encyclopedia.pubmdpi.com This change in coordination results in a more compact crystal structure, accompanied by a noticeable volume drop of approximately 13%. encyclopedia.pubmdpi.com

Research on bulk CuMoO₄ has shown that this phase transition occurs at relatively low pressures. Single-crystal high-pressure X-ray diffraction studies and optical absorption measurements have identified the transition pressure to be around 0.2 GPa and 0.25 GPa, respectively. encyclopedia.pubmdpi.comresearchgate.net The transition is reversible in bulk materials, meaning the material reverts to the α-phase upon pressure release.

Beyond the α to γ transition, further increases in pressure can lead to other high-pressure polymorphs, such as CuMoO₄-II and a distorted wolframite-type structure designated as CuMoO₄-III. encyclopedia.pub

Table 1: Pressure-Induced Phase Transitions in CuMoO₄

Initial Phase (Ambient Pressure)High-Pressure PhaseTransition Pressure (Bulk)Key Structural ChangeVolume Change
α-CuMoO₄γ-CuMoO₄~0.2-0.25 GPa encyclopedia.pubmdpi.comresearchgate.netCuO₅ (square-pyramidal) → CuO₆ (octahedral) encyclopedia.pubmdpi.com~13% decrease encyclopedia.pubmdpi.com
γ-CuMoO₄CuMoO₄-II, CuMoO₄-III encyclopedia.pubHigher pressuresFurther structural rearrangements-

Temperature-Induced Structural Transitions

Temperature is another critical parameter that governs the polymorphic behavior of CuMoO₄. The ambient temperature α-CuMoO₄ phase can transform into other polymorphs upon heating or cooling.

Upon heating, α-CuMoO₄ undergoes a phase transition to the high-temperature β-CuMoO₄ polymorph. rsc.org Thermal analysis has indicated that this transition occurs at approximately 570 °C. rsc.org Interestingly, the color of CuMoO₄ also changes with temperature, from green at room temperature to a dark brown at around 400 °C, a change that is reversible without altering the crystal structure within this temperature range. rsc.org

Conversely, cooling α-CuMoO₄ to low temperatures induces a transition to the γ-CuMoO₄ phase, the same polymorph observed under high pressure. encyclopedia.pub This transition has been observed to occur at around 190 K (-83.15 °C) at ambient pressure. encyclopedia.pubmdpi.com This demonstrates a fascinating interplay between pressure and temperature in dictating the stable crystal structure of CuMoO₄. A mixture of α and γ polymorphs can be created through cryogenic quenching, resulting in a material with thermochromic properties, changing color from deep brown to bright green upon heating. acs.orgx-mol.com In this mixture, the amount of the γ-phase decreases as the temperature increases, leading to an irreversible color change. acs.orgx-mol.com

Table 2: Temperature-Induced Phase Transitions in CuMoO₄

Initial PhaseTransformed PhaseTransition TemperatureDirection of Temperature Change
α-CuMoO₄β-CuMoO₄~570 °C rsc.orgHeating
α-CuMoO₄γ-CuMoO₄~190 K (-83.15 °C) encyclopedia.pubmdpi.comCooling
γ-CuMoO₄ (in α/γ mixture)α-CuMoO₄Increases with heating acs.orgx-mol.comHeating

Size-Dependent Behavior of Nanocrystalline CuMoO4 in Phase Transitions

The high-pressure behavior of materials can be significantly influenced by their particle size. encyclopedia.pub In the case of CuMoO₄, nanocrystalline forms exhibit distinct differences in their phase transition behavior compared to their bulk counterparts.

Studies on nanocrystalline α-CuMoO₄ have shown that the pressure required to induce the transition to the γ-phase is substantially higher than for the bulk material. mdpi.com For nanocrystalline α-CuMoO₄ with an average particle size of around 43 nm, the onset of the phase transition is observed at 0.5 GPa, which is double the transition pressure seen in bulk samples. mdpi.com A coexistence of both α and γ phases is observed over a pressure range up to 1.2 GPa, with the transition completing at 1.6 GPa, indicating a sluggish nature. mdpi.comresearchgate.net This increased transition pressure is attributed to the higher surface energy of the newly formed high-pressure phase in the nanocrystalline state. mdpi.comresearchgate.net

A significant finding is that the α to γ phase transition in nanocrystalline CuMoO₄ is irreversible. mdpi.com Upon decompression, the high-pressure γ-polymorph is retained as a metastable phase at ambient conditions. mdpi.com This contrasts with the reversible transition observed in bulk CuMoO₄ and highlights the profound effect of particle size on the energetic landscape of phase transitions.

Methodologies for Structural and Morphological Elucidation

A comprehensive understanding of the complex crystal structures and morphologies of CuMoO₄ polymorphs is achieved through the application of various advanced characterization techniques.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction (XRD) is a cornerstone technique for identifying the crystalline phases of CuMoO₄. cureus.comjacsdirectory.com The diffraction patterns obtained from XRD analysis provide a unique fingerprint for each polymorph, allowing for their unambiguous identification by matching the peak positions and intensities to standard reference data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). cureus.comjacsdirectory.com For instance, the diffraction peaks of the triclinic α-phase can be readily distinguished from those of the γ-phase or other polymorphs. cureus.com The sharpness and intensity of the diffraction peaks also provide information about the crystallinity of the material. jacsdirectory.com

Rietveld refinement is a powerful analytical method used in conjunction with XRD data to obtain detailed structural information. mdpi.com This method involves fitting a calculated theoretical diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters (a, b, c, α, β, γ), unit cell volume, and atomic positions within the crystal structure. mdpi.comnih.gov Rietveld refinement has been instrumental in confirming the triclinic P-1 space group of α-CuMoO₄ and in tracking the changes in unit cell parameters during pressure- and temperature-induced phase transitions. mdpi.com The average crystallite size of nanoparticles can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. mdpi.comjacsdirectory.com

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the local bonding environments and vibrational modes within the CuMoO₄ crystal lattice. rsc.org These techniques are highly sensitive to changes in coordination and symmetry, making them excellent tools for studying phase transitions.

FTIR spectroscopy of CuMoO₄ reveals characteristic absorption bands corresponding to the stretching and vibrational modes of Cu-O and Mo-O bonds. researchgate.net For example, absorption bands in the region of 480-510 cm⁻¹ are typically assigned to Cu-O bonds, while those between 796 cm⁻¹ and 937 cm⁻¹ are associated with the stretching vibrations of the MoO₄ tetrahedra. rsc.org The appearance, disappearance, or shifting of these bands can signal a change in the local coordination environment, such as the transition from tetrahedral MoO₄ to octahedral MoO₆.

Raman spectroscopy complements FTIR by providing information on different vibrational modes. In CuMoO₄, the Raman spectra show distinct peaks corresponding to the symmetric and anti-symmetric stretching and bending vibrations of the MoO₄ tetrahedra. nih.gov For instance, strong peaks around 966 cm⁻¹ are attributed to the symmetric Mo-O stretching mode. rsc.org Changes in the Raman spectra, such as the emergence of new peaks or shifts in existing ones, are indicative of structural phase transformations.

Electron Microscopy (SEM, TEM, HRTEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and nanostructural features of CuMoO₄ particles.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology and microstructure of CuMoO₄. jacsdirectory.comscispace.com SEM images can reveal the shape and size of the particles, which can vary depending on the synthesis method, from rock-like structures to sphere-like particles. cureus.comjacsdirectory.com When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis, confirming the presence and stoichiometry of copper, molybdenum, and oxygen in the sample. encyclopedia.pub

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the observation of the internal structure and particle size distribution of nanomaterials. rsc.orgscispace.com High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater detail, enabling the visualization of lattice fringes and the determination of interplanar spacing. rsc.org Selected Area Electron Diffraction (SAED), a technique performed within a TEM, produces diffraction patterns from a small selected area of the sample. These patterns can confirm the crystalline nature of the material and be indexed to specific crystal planes, corroborating the findings from XRD. rsc.org For example, SAED patterns of triclinic CuMoO₄ have been used to identify specific crystal faces like the (201) and (101) planes. rsc.org

Electronic Structure and Charge Carrier Dynamics in Cumoo4

Band Structure Characterization

The band structure of a semiconductor dictates its electronic and optical properties. For CuMoO₄, this characterization involves determining the nature and energy of its band gap through both experimental and theoretical methods.

In semiconductor physics, the band gap can be either direct or indirect, a distinction that governs how the material absorbs and emits light. wikipedia.orgphysicsglobe.com In a direct band gap semiconductor, the minimum energy level of the conduction band and the maximum energy level of the valence band occur at the same crystal momentum (k-vector). wikipedia.orgphysicsglobe.com This alignment allows for efficient radiative recombination, where an electron and hole recombine to emit a photon. wikipedia.org Conversely, in an indirect band gap semiconductor, the conduction band minimum and valence band maximum are at different k-vectors. wikipedia.orgphysicsglobe.com Electron-hole recombination in these materials requires the involvement of a phonon (a lattice vibration) to conserve momentum, making light emission a much less probable event. physicsglobe.com

Computational simulations based on Density Functional Theory (DFT) have determined that CuMoO₄ is an indirect band gap semiconductor. rsc.orgrsc.orgscispace.comresearchgate.net This is because the calculated valence band maximum and conduction band minimum are not located at the same k-point in the Brillouin zone. rsc.org Further studies have also identified electronic transitions of the indirect type in CuMoO₄. rsc.orgrsc.org

The band gap energy (Eg) of CuMoO₄ has been experimentally determined using UV-visible diffuse reflectance spectroscopy. This technique measures the absorption of light by the material as a function of wavelength. The band gap is then calculated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient to the incident photon energy.

The reported experimental band gap values for CuMoO₄ show some variation, which can be attributed to differences in synthesis methods, crystallinity, and particle morphology. rsc.org For instance, nanoparticles synthesized with varying concentrations of copper precursors exhibited different band gaps. bohrium.com Research has reported indirect band gap values of 2.3 eV and direct band gap values of 2.6 eV for the material. rsc.orgrsc.org Other studies have reported values such as 1.97 eV, 2.07 eV, and 2.25 eV. rsc.orgrsc.orgresearchgate.net

Below is a table summarizing various experimentally measured band gap energies for CuMoO₄ from different research findings.

Synthesis/Measurement ConditionReported Band Gap (eV)Source(s)
Hydrothermal method1.97 rsc.orgrsc.orgresearchgate.net
Hydrothermal method (varied reaction times)2.07 - 2.25 researchgate.net
Nanostructured sample2.30 (Indirect) rsc.orgrsc.org
Nanostructured sample2.60 (Direct) rsc.orgrsc.org
Thermal decomposition (0.1 M Cu)1.97 bohrium.com
Thermal decomposition (0.2 M Cu)1.86 bohrium.com
Thermal decomposition (0.3 M Cu)1.44 bohrium.com

This table is interactive. Click on the headers to sort the data.

Computational studies, primarily using Density Functional Theory (DFT), have been employed to simulate the band structure of CuMoO₄. These simulations provide theoretical insight into the electronic properties and complement experimental findings.

One DFT calculation reported a band gap of 1.12 eV for CuMoO₄. rsc.org This calculated value is noted to be lower than the experimental result of 1.97 eV. rsc.org Such underestimation is a common characteristic of DFT calculations that use the generalized gradient approximation (GGA), particularly for transition metal compounds. rsc.org Another computational study calculated an indirect band gap of 2.1 eV. rsc.org The simulations confirm the indirect nature of the band gap by showing that the top of the valence band and the bottom of the conduction band are located at different points in the k-space path. rsc.org

Orbital Contributions to Electronic Band Edges

The electronic band edges of CuMoO₄, namely the valence band maximum (VBM) and the conduction band minimum (CBM), are formed by the hybridization of specific atomic orbitals from its constituent elements. The character of these orbitals dictates the material's electronic transitions and reactivity.

For CuMoO₄, the valence band is primarily composed of contributions from the O 2p and Cu 3d orbitals. rsc.org The conduction band is formed by the hybridization of O 2p and Mo 4d orbitals. rsc.org It has been speculated that the conduction band may also contain a Cu 3d characteristic. rsc.org The green color of α-CuMoO₄ at room temperature is due to a transmission window between approximately 1.9 eV and 2.5 eV, which separates two main optical absorption bands. lu.lv The band below ~1.9 eV is associated with d-d transitions at the copper sites, while the band above ~2.5 eV is attributed to oxygen-to-metal charge transfer. lu.lv

Photogenerated Charge Carrier Recombination Dynamics (Photoluminescence Spectroscopy)

Photoluminescence (PL) spectroscopy is a valuable tool for investigating the fate of photogenerated electron-hole pairs in a semiconductor. The intensity of the PL emission is directly related to the rate of radiative recombination; a lower intensity suggests a lower recombination rate, which is often desirable for applications like photocatalysis where charge separation is crucial.

PL studies show that CuMoO₄ has a lower rate of photogenerated electron-hole pair recombination compared to other photocatalytic materials like N-doped TiO₂. rsc.orgscispace.com This is evidenced by the significantly lower intensity of the PL spectrum for CuMoO₄. rsc.orgscispace.com The reduced recombination rate is beneficial for photocatalytic reactions, as it means that more electrons and holes are available to participate in redox reactions on the catalyst's surface. rsc.org The PL emission of CuMoO₄ is attributed to the intrinsic, slightly distorted [MoO₄²⁻] tetrahedra, influenced by the Jahn-Teller effect. rsc.orgustb.edu.cn Studies on CuMoO₄ nanoparticles have also shown that a low electron-hole recombination rate contributes to better photocatalytic efficiency. bohrium.com Furthermore, the incorporation of CuMoO₄ into composites, such as with ZnO, has been shown to suppress the photorecombination of charge carriers. bohrium.com

Electrical Conductivity and Charge Transport Mechanisms

The electrical properties of CuMoO₄ have been investigated using complex impedance spectroscopy to understand how charge carriers move through the material. These studies analyze the AC conductivity over a range of frequencies and temperatures.

Research on the charge transport properties of CuMoO₄ suggests that the primary mechanism is Overlapping Large Polaron Tunneling (OLPT). nih.govrsc.org This model describes a process where charge carriers (polarons) tunnel between overlapping sites within the crystal lattice. A polaron is a quasiparticle consisting of a charge carrier (like an electron) and its associated lattice distortion. The OLPT model was identified as the dominant charge transportation mechanism in α-CuMoO₄ when analyzing its AC conductivity as a function of temperature. nih.govrsc.org This contrasts with the mechanisms found in the related compound CuWO₄, where Correlated Barrier Hopping (CBH) and Non-overlapping Small Polaron Tunneling (NSPT) were identified. nih.gov The electrical conductivity of CuMoO₄ nanoparticles has been observed to be influenced by the synthesis conditions, with materials prepared with a higher copper concentration showing greater electrical conductivity. bohrium.com

Theoretical and Computational Investigations of Cumoo4

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of CuMoO₄ at the atomic level.

First-principles calculations, rooted in DFT, have been employed to determine the structural and electronic characteristics of various phases of CuMoO₄. These calculations provide a theoretical framework for understanding the material's behavior. For the monoclinic P2₁/c phase of CuMoO₄, DFT calculations have been used to determine its lattice parameters. materialsproject.org

Interactive Data Table: Calculated Lattice Parameters for Monoclinic CuMoO₄

Parameter Value (Å)
a 8.348
b 8.847
c 9.562

Note: Data sourced from the Materials Project, based on GGA+U calculations. materialsproject.org

In terms of electronic properties, DFT calculations have been crucial in determining the band gap of CuMoO₄. The band gap is a key parameter that dictates the material's optical and electrical properties. Theoretical calculations have shown that CuMoO₄ is a semiconductor with an indirect band gap. rsc.orgnih.gov The calculated band gap values can vary depending on the computational method and the specific crystalline phase being studied. For instance, DFT calculations have estimated the band gap to be approximately 1.97 eV. rsc.orgnih.govresearchgate.net Other studies have reported different values based on the concentration of copper during synthesis, with band gaps of 1.97 eV, 1.86 eV, and 1.44 eV for copper concentrations of 0.1, 0.2, and 0.3 M, respectively. researchgate.net It is important to note that standard semi-local DFT methods tend to underestimate band gaps. materialsproject.org

DFT calculations are also a valuable tool for predicting the energy landscapes of chemical reactions involving CuMoO₄. These calculations can determine the activation energy barriers and elucidate reaction mechanisms at a molecular level.

In the context of catalysis, DFT studies have been used to investigate the oxidation of benzylic alcohol using a CuMoO₄ nanocatalyst. researchgate.net These studies have revealed that the dehydrogenative oxidation is more favorable at the copper center compared to the molybdenum center. researchgate.net The calculations have also shown that the interaction barrier energy for the bimetallic CuMoO₄ catalyst is significantly lower than that of its monometallic counterparts, CuO and MoO₃. researchgate.net Specifically, the hydrogen transfer step has a much lower energy barrier for CuMoO₄ compared to CuO (31.5 kcal/mol) and MoO₃ (40.3 kcal/mol). researchgate.net This theoretical insight, supported by computational evidence, highlights the synergistic effect of the oxo-bridged bimetallic structure in enhancing catalytic activity. researchgate.net

Ab Initio Electronic Structure Calculations

Ab initio electronic structure calculations, which are based on first principles without empirical parameters, provide a highly accurate description of the electronic properties of materials. For CuMoO₄, these calculations have been used to understand the nature of its chemical bonds and electronic states.

Investigations into the electronic structure of CuMoO₄ have provided detailed information about the contributions of different atomic orbitals to the valence and conduction bands. uchicago.edu The states near the valence band maximum are primarily composed of Cu 3d and O 2p orbitals, while the states above 1.5 eV are made up of Mo 4d and O 2p states. uchicago.edu These advanced computational methods are considered state-of-the-art for calculating the band structures and band edges of complex materials like CuMoO₄. uchicago.edu

Computational Simulation of Band Structures

Computational simulations are essential for visualizing the band structure of CuMoO₄, which describes the ranges of energy that an electron within the solid may have. The band structure determines the material's electronic and optical properties.

Simulations have confirmed that CuMoO₄ is an indirect band gap semiconductor. rsc.orgnih.gov The band structure of CuMoO₄ has been computed for different magnetic orderings, such as antiferromagnetic (AFM) and paramagnetic (PM) states. uchicago.edu These simulations show how the electronic band structure is influenced by the magnetic properties of the material. By applying advanced computational techniques, it is possible to obtain detailed band structure diagrams that are in good agreement with experimental observations. researchgate.net For example, the calculated band gap energies for related vanadate (B1173111) compounds, β- and γ-Cu₂V₂O₇, were found to be 1.93 eV and 1.76 eV, respectively, which closely match the experimental values of 1.91 eV and 1.73 eV. researchgate.net These simulations provide a powerful tool for understanding and predicting the electronic behavior of CuMoO₄ and related materials.

Advanced Catalytic Applications of Cumoo4

Photocatalysis for Environmental Remediation and Energy Conversion

CuMoO₄ is recognized as a potent photocatalyst, capable of harnessing light energy to drive chemical transformations for environmental cleanup and the synthesis of valuable chemicals. kashanu.ac.ir As a semiconductor, it can absorb photons, leading to the generation of electron-hole pairs that initiate redox reactions on its surface. kashanu.ac.irkashanu.ac.ir This property is particularly valuable for addressing water contamination and for converting abundant resources like methane (B114726) into more useful products.

Copper molybdenum tetraoxide has demonstrated significant efficacy in the photocatalytic degradation of various organic pollutants, including resilient azo dyes and the corrosion inhibitor 1H-Benzotriazole. researchgate.netscispace.comnih.gov When irradiated with light, CuMoO₄ initiates the breakdown of these complex organic molecules into simpler, less harmful substances. kashanu.ac.irmahendrapublications.com

The degradation process for azo dyes, such as Methylene Blue and Rhodamine B, involves the catalyst breaking down the dye molecules under UV or visible light irradiation. kashanu.ac.irresearchgate.netresearchgate.net For instance, studies have shown that CuMoO₄ can achieve high degradation efficiencies for these dyes. kashanu.ac.irresearchgate.net One study reported that CuMoO₄ alone could degrade 66% of Methylene Blue and 59% of Rhodamine B within 70 minutes under UV light. kashanu.ac.ir Another investigation using sunlight demonstrated the mineralization of Methylene Blue after 180 minutes of exposure. bohrium.com The degradation mechanism often involves the generation of highly reactive chemical species that attack the chromophoric groups of the dye, leading to decolorization and eventual mineralization into CO₂, H₂O, and other inorganic compounds. mahendrapublications.com

CuMoO₄ has also proven effective against non-dye pollutants like 1H-Benzotriazole. researchgate.netscispace.comnih.gov Research has shown that CuMoO₄ exhibits excellent degradation performance for 1H-Benzotriazole under visible light, with one study noting a degradation rate of 71.13% after 120 minutes. rsc.org The photocatalytic process facilitates the opening of the heterocyclic ring and subsequent breakdown of the molecule. researchgate.netnih.gov Compared to the well-known photocatalyst N-doped TiO₂, CuMoO₄ has shown superior performance in mineralizing organic compounds like Rhodamine B, with a degradation rate 1.39 times higher. researchgate.netscispace.comnih.gov

The general mechanism for the degradation of these organic pollutants by CuMoO₄ involves the following steps:

Light Absorption: The CuMoO₄ semiconductor absorbs photons with energy equal to or greater than its band gap, creating electron-hole pairs (e⁻-h⁺). kashanu.ac.irkashanu.ac.ir

Charge Separation and Migration: The generated electrons and holes migrate to the catalyst's surface. kashanu.ac.ir

Redox Reactions: On the surface, the holes (h⁺) oxidize water molecules or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH), while electrons (e⁻) reduce adsorbed oxygen molecules to create superoxide (B77818) radical anions (•O₂⁻). kashanu.ac.irkashanu.ac.irbohrium.com

Pollutant Degradation: These reactive oxygen species (ROS) are powerful, non-selective oxidizing agents that attack and decompose the organic pollutant molecules adsorbed on the catalyst's surface into smaller, less complex, and often harmless products. kashanu.ac.irmahendrapublications.com

Table 1: Photocatalytic Degradation Efficiency of Organic Pollutants using CuMoO₄-based Catalysts

PollutantCatalystLight SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Methylene BlueCuMoO₄UV7066 kashanu.ac.ir
Rhodamine BCuMoO₄UV7059 kashanu.ac.ir
Rhodamine BCuMoO₄Visible Light120~30 nih.gov
1H-BenzotriazoleCuMoO₄Visible Light12071.13 rsc.org
Methylene BlueZnO/CuMoO₄UV7092 kashanu.ac.irresearchgate.net
Rhodamine BZnO/CuMoO₄UV7084 kashanu.ac.irresearchgate.net
Crystal VioletCuMoO₄Not SpecifiedNot Specified96.96 mahendrapublications.com
Malachite GreenZnO/CuMoO₄Visible Light12093.4 bohrium.com

The photocatalytic activity of copper molybdenum tetraoxide is fundamentally driven by the generation of reactive oxygen species (ROS). kashanu.ac.ir When CuMoO₄ is irradiated, the excited electrons and holes react with surrounding molecules like water and oxygen to produce these highly reactive species. kashanu.ac.irkashanu.ac.ir

The primary ROS involved in the degradation of organic pollutants are hydroxyl radicals (•OH) and superoxide radical anions (•O₂⁻). bohrium.combohrium.com Holes (h⁺) in the valence band of the excited CuMoO₄ are powerful oxidizing agents that can react with water (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst surface to form hydroxyl radicals. kashanu.ac.irkashanu.ac.irresearchgate.net These •OH radicals are extremely reactive and non-selective, enabling them to attack a wide range of organic molecules, leading to their decomposition. kashanu.ac.irkashanu.ac.ir

Simultaneously, electrons (e⁻) in the conduction band can be trapped by molecular oxygen (O₂) adsorbed on the surface, reducing it to form superoxide radical anions (•O₂⁻). mahendrapublications.combohrium.com These superoxide radicals also contribute significantly to the degradation process. bohrium.combohrium.com In some photocatalytic systems, holes themselves can directly oxidize the organic pollutants. bohrium.com

Scavenger experiments, which involve adding specific chemical agents to quench certain reactive species, have confirmed the critical roles of these ROS. bohrium.com Such studies have identified superoxide radical anions and hydroxyl radicals as the main active species responsible for the degradation of pollutants like Methylene Blue. bohrium.com Ultimately, the reaction of these active species with aqueous dye molecules results in the formation of H₂O, CO₂, and mineralized compounds. mahendrapublications.com

The efficiency of photocatalysis using copper molybdenum tetraoxide is highly dependent on both the operational conditions of the reactor and the physical and chemical properties of the catalyst itself. scispace.combohrium.com Optimizing these parameters is crucial for maximizing the degradation of pollutants.

Reactor Conditions:

pH: The pH of the solution can influence the surface charge of the catalyst and the speciation of the pollutant, thereby affecting the adsorption and degradation rates. bohrium.com

Catalyst Dosage: The amount of catalyst used is a critical factor. An optimal dosage ensures sufficient active sites for the reaction without causing excessive turbidity, which can block light penetration. bohrium.com For example, one study on Methylene Blue degradation used 0.02 g of catalyst in a 20 ppm dye solution. kashanu.ac.ir

Pollutant Concentration: The initial concentration of the organic pollutant also affects the degradation efficiency. bohrium.com

Hydrothermal Synthesis Parameters: For hydrothermally synthesized CuMoO₄, the reaction time and temperature during synthesis significantly impact the catalyst's crystallinity and, consequently, its photocatalytic activity. scispace.comnih.gov Optimal conditions have been identified as a hydrothermal time of 10 hours and a temperature of 180°C to achieve the highest degradation efficiency for Rhodamine B and 1H-Benzotriazole. researchgate.netscispace.comnih.govrsc.org

Catalyst Design:

Crystallinity and Morphology: The structure and form of the CuMoO₄ nanoparticles are vital. Different synthesis methods, such as co-precipitation or hydrothermal processes, yield catalysts with varying crystallinities and morphologies (e.g., nanoparticles, nanoflowers), which in turn affects their photocatalytic performance. scispace.combohrium.com

Band Gap Engineering: The band gap of CuMoO₄ can be tuned, for instance, by varying the concentration of copper precursors during synthesis. bohrium.com One study found that increasing the Cu concentration from 0.1 M to 0.3 M decreased the band gap from 1.97 eV to 1.44 eV, which can enhance light absorption. bohrium.com

Composite Materials: A highly effective strategy for improving photocatalytic performance is the creation of nanocomposites. Combining CuMoO₄ with other semiconductors, like zinc oxide (ZnO), can significantly enhance charge separation and reduce the recombination rate of electron-hole pairs. kashanu.ac.irresearchgate.net In ZnO/CuMoO₄ nanocomposites, charge transfer occurs from CuMoO₄ to ZnO, which suppresses electron-hole recombination and increases the availability of holes to generate highly reactive hydroxyl radicals. kashanu.ac.irkashanu.ac.irresearchgate.net This synergy leads to substantially higher degradation efficiencies—up to 92% for Methylene Blue and 84% for Rhodamine B. kashanu.ac.irresearchgate.net

Table 2: Optimization of CuMoO₄ Synthesis and Photocatalytic Conditions

ParameterConditionEffectReference
Hydrothermal Synthesis Time10 hoursOptimal for degradation efficiency of Rhodamine B and 1H-Benzotriazole. researchgate.netscispace.comnih.gov
Hydrothermal Synthesis Temperature180 °COptimal for degradation efficiency of Rhodamine B and 1H-Benzotriazole. researchgate.netscispace.comnih.gov
Catalyst Design (Cu Concentration)0.1 M CuBand gap estimated at 1.97 eV. bohrium.com
0.2 M CuBand gap estimated at 1.86 eV. bohrium.com
0.3 M CuBand gap estimated at 1.44 eV; exhibited better photocatalytic efficiency. bohrium.com
Catalyst Design (Composite)ZnO/CuMoO₄ NanocompositeSuppresses electron-hole recombination, enhancing photocatalytic activity. kashanu.ac.irkashanu.ac.irresearchgate.net

Beyond environmental remediation, copper molybdenum tetraoxide serves as a catalyst for converting methane (CH₄), a potent greenhouse gas and the primary component of natural gas, into valuable chemicals like methanol (B129727) (CH₃OH). sciepublish.comsciepublish.com Photocatalysis offers an innovative pathway for methane conversion that can operate under milder conditions than traditional high-temperature industrial processes, thus avoiding issues like catalyst sintering and carbon deposition. sciepublish.comsciepublish.com

In a pioneering study, CuMoO₄ was used for the photocatalytic partial oxidation of methane. sciepublish.comsciepublish.com Under visible light irradiation at a temperature of 100°C and using oxygen (O₂) as the oxidant, a methanol yield of 6 μmol·h⁻¹ was achieved. sciepublish.comsciepublish.com The presence of Cu²⁺ in the catalyst was found to extend its activity into the visible light spectrum. sciepublish.comsciepublish.com

The conversion process is typically carried out in gas-phase systems where methane is photo-oxidized by O₂. sciepublish.comsciepublish.com The mechanism involves the activation of the strong C-H bond in the methane molecule, a significant challenge in methane chemistry. sciepublish.com The photogenerated holes on the CuMoO₄ surface are believed to play a crucial role in this activation step. Following activation, the resulting methyl radical (•CH₃) can react with hydroxyl radicals or other oxygen species to form methanol. nih.gov Water is also shown to have a beneficial role in methane-to-methanol reactions, assisting in the formation of the final product. nih.gov

More recent research has explored using CuMoO₄ formed in situ on a MoO₃ support. nih.gov This Cu/MoO₃ catalyst, where Cu is incorporated into the MoO₃ lattice to form CuMoO₄ active species, has been shown to convert methane to methanol in the gaseous phase. nih.gov

Electrocatalysis for Electrochemical Energy and Sensing

Copper molybdenum tetraoxide also exhibits promising properties as an electrocatalyst, particularly in reactions that are fundamental to electrochemical energy storage and conversion technologies. rsc.org

The oxygen evolution reaction (OER) is a critical, yet often sluggish, half-reaction in processes like water splitting for hydrogen production and in metal-air batteries. rsc.orgresearchgate.net Developing efficient, low-cost, and durable electrocatalysts for the OER is a major research focus. rsc.orgaminer.org While precious metal oxides like RuO₂ and IrO₂ are effective, their high cost and scarcity limit large-scale application. rsc.org

Copper molybdenum tetraoxide has been investigated as a cost-effective alternative. To enhance its electrocatalytic performance, CuMoO₄ nanoparticles have been supported on reduced graphene oxide (rGO). rsc.org This CuMoO₄@rGO nanocomposite has shown superior OER activity in an alkaline medium (0.5 M KOH) compared to pure CuMoO₄ nanoparticles. rsc.org

The performance of an OER catalyst is often evaluated by its Tafel slope, where a lower value indicates more favorable reaction kinetics. The CuMoO₄@rGO nanocomposite exhibited a significantly lower Tafel slope (∼250 mV dec⁻¹) compared to the unsupported CuMoO₄ nanoparticles (∼415 mV dec⁻¹), confirming the enhanced OER performance of the composite material. rsc.org The improved activity is attributed to the synergistic effects between the CuMoO₄ nanoparticles and the highly conductive rGO support, which facilitates better charge transfer and exposes more active sites for the reaction.

Electrochemical Sensing of Organic Molecules (e.g., Pharmaceutical Analytes)

The development of sensitive and selective electrochemical sensors for the detection of pharmaceutical compounds is crucial for quality control, environmental monitoring, and clinical diagnostics. Copper molybdate (B1676688) has demonstrated significant promise as an electrode material for these applications due to its excellent electrical conductivity, electrochemical stability, and high surface area. whiterose.ac.uknih.govscispace.com

Researchers have successfully synthesized CuMoO₄ nanomaterials for the electrochemical detection of paracetamol (acetaminophen). whiterose.ac.uknih.govscispace.com Using a simple precipitation method, CuMoO₄ with a rock-like morphology was produced. whiterose.ac.uknih.gov This structure is advantageous for electrochemical applications as it provides a large surface area for interaction with the analyte. nih.gov Differential pulse voltammetry (DPV) analysis of a CuMoO₄-modified electrode showed a linear increase in the current response with increasing concentrations of paracetamol, indicating its effectiveness as a sensor for this widely used analgesic. whiterose.ac.uknih.gov The high sensitivity and specificity of the CuMoO₄ sensor make it a promising candidate for the development of efficient and reliable methods for monitoring paracetamol levels. whiterose.ac.uk

In another study, a nanocomposite of copper molybdate and a 2D transition metal carbide/nitride (CuMoO₄/Ti₃C₂Tₓ) was developed for the ultrasensitive electrochemical detection of the antioxidant rutin. researchgate.netresearchgate.net This hybrid material leverages the synergistic effects of the individual components to enhance electrochemical activity and sensing capabilities. researchgate.net The sensor exhibited high selectivity and anti-interference performance, highlighting its potential for applications in the biomedical and therapeutic fields. researchgate.net

AnalyteSensor MaterialKey Findings
ParacetamolCuMoO₄Linear current response with increasing concentration, demonstrating high sensitivity and specificity. whiterose.ac.uknih.govscispace.com
RutinCuMoO₄/Ti₃C₂TₓUltrasensitive detection with high selectivity and anti-interference properties. researchgate.netresearchgate.net

Electrocatalytic Reduction Reactions

Copper molybdate has been identified as a promising electrocatalyst for important reduction reactions, including the reduction of carbon dioxide (CO₂) and the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production.

Heterogeneous Catalysis for Organic Synthesis

The use of solid, reusable catalysts is a cornerstone of green chemistry, offering advantages in terms of product separation and catalyst recycling. Copper molybdate has proven to be an effective heterogeneous catalyst in several important organic transformations.

Direct Oxidation of Hydrocarbons

The selective oxidation of abundant hydrocarbons, such as methane, into valuable chemicals like methanol is a significant challenge in catalysis. A novel Cu/MoO₃ catalyst, which forms CuMoO₄ in situ, has been developed for the direct gas-phase oxidation of methane to methanol. Characterization techniques confirmed the incorporation of copper into the molybdenum trioxide lattice to form CuMoO₄, which was identified as the main active site provider. At 600 °C, this catalyst achieved a maximum methanol space-time yield (STY) of 47.2 μmol g⁻¹ h⁻¹, demonstrating a promising new support platform for copper-based catalysts in methane-to-methanol conversion.

HydrocarbonProductCatalyst SystemKey Finding
MethaneMethanolCu/MoO₃ (forms CuMoO₄ in situ)CuMoO₄ identified as the main active site, achieving a methanol STY of 47.2 μmol g⁻¹ h⁻¹.

Hydrogen Generation from Chemical Hydrides

Chemical hydrides are promising materials for the safe and efficient storage of hydrogen. The catalytic release of hydrogen from these materials is a key technological step. Copper molybdate-based materials have shown significant catalytic activity in the generation of hydrogen from chemical hydrides like sodium borohydride (B1222165) (NaBH₄) and ammonia (B1221849) borane (B79455) (NH₃BH₃).

One study investigated copper molybdate nanocomposites, specifically Cu₁.₇Mo₀.₃O₄, for hydrogen generation through the methanolysis of NaBH₄. whiterose.ac.uk This catalyst exhibited a high hydrogen production rate of 23063 mL/g·min, indicating its effectiveness in this application. whiterose.ac.uk Another research effort developed copper and molybdenum promoted cobalt hierarchical composites (Co₁₋ₓCuₓMoO₄) for the hydrolysis of NaBH₄. A marigold-like Co₀.₉Cu₀.₁MoO₄ catalyst demonstrated a high H₂ generation rate of 1005.7 mL min⁻¹ g⁻¹, confirming a synergistic effect between cobalt, copper, and molybdenum.

Furthermore, Co₃O₄/CuMoO₄ hybrid microflowers have been synthesized and used as a highly active catalyst for the hydrolysis of ammonia borane. These hybrid materials showed superior catalytic activity with a high turnover frequency (TOF), outperforming many noble-metal-free catalysts.

Chemical HydrideCatalystKey Findings
Sodium Borohydride (NaBH₄)Cu₁.₇Mo₀.₃O₄High hydrogen production rate of 23063 mL/g·min via methanolysis. whiterose.ac.uk
Sodium Borohydride (NaBH₄)Co₀.₉Cu₀.₁MoO₄Synergistic effect between Co, Cu, and Mo, with an H₂ generation rate of 1005.7 mL min⁻¹ g⁻¹.
Ammonia Borane (NH₃BH₃)Co₃O₄/CuMoO₄High catalytic activity and turnover frequency for hydrolysis.

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis, widely used in the production of fragrances, solvents, and biofuels. Copper molybdate, particularly in the form of lindgrenite (Cu₃(MoO₄)₂(OH)₂), has been successfully employed as a heterogeneous catalyst for the esterification of levulinic acid and oleic acid.

In the esterification of levulinic acid with methanol to produce methyl levulinate, a biofuel additive, the Cu₃(MoO₄)₂(OH)₂ catalyst achieved an optimal conversion of 99.3%. This was accomplished at 100 °C with a 1:20 methanol-to-levulinic acid molar ratio, 5% catalyst loading, and a 4-hour reaction time. The catalyst demonstrated good stability and reusability, with minimal loss of activity over four cycles. The high catalytic activity is attributed to the presence of both Lewis and Brønsted acid sites on the catalyst's surface.

Similarly, copper molybdate nanoplates (lindgrenite) synthesized via a sonochemical route were effective in the esterification of oleic acid with methanol.

AcidAlcoholProductCatalystKey Findings
Levulinic AcidMethanolMethyl LevulinateCu₃(MoO₄)₂(OH)₂99.3% conversion at 100 °C; catalyst reusable for up to four cycles.
Oleic AcidMethanolMethyl OleateCu₃(MoO₄)₂(OH)₂Effective heterogeneous catalyst for the reaction.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. A novel palladium-doped copper molybdate polyoxometalate (Pd@CuMoO₄) has been developed as a highly efficient heterogeneous catalyst for Suzuki-Miyaura and Sonogashira-Hagiwara coupling reactions.

This catalyst, containing a very low amount of palladium (19 ppm), demonstrated excellent yields in the coupling of aryl halides with boronic acids (Suzuki-Miyaura) and terminal alkynes (Sonogashira-Hagiwara). The high catalytic performance is attributed to the synergistic effects between the different metal centers in the catalyst. Importantly, the Pd@CuMoO₄ catalyst could be recovered and reused multiple times in the Suzuki-Miyaura reaction with minimal loss of its activity, highlighting its potential as a robust and recyclable catalyst for these important organic transformations.

Reaction TypeReactantsCatalystKey Findings
Suzuki-Miyaura CouplingAryl halides, Boronic acidsPd@CuMoO₄Excellent yields with low Pd loading (19 ppm); catalyst is reusable.
Sonogashira-Hagiwara CouplingAryl halides, Terminal alkynesPd@CuMoO₄High catalytic performance due to synergistic metal effects.

Emerging Applications in Materials Science Utilizing Cumoo4

Electrochemical Energy Storage Systems

The demand for efficient and sustainable energy storage has driven research into novel electrode materials for devices like supercapacitors and lithium-ion batteries. CuMoO₄ has emerged as a material of significant interest in this domain.

Copper molybdate (B1676688) is a promising electrode material for supercapacitors, which are energy storage devices known for their high power density, rapid charge-discharge cycles, and long operational life. rsc.org When synthesized into specific nanostructures, such as nanosheets or nanorods, CuMoO₄ exhibits exceptional electrochemical performance. springerprofessional.de

Research has demonstrated that CuMoO₄ electrodes can achieve very high specific capacitance. For instance, CuMoO₄ nanostructures prepared via a sonochemical method delivered a specific capacitance of 281 F g⁻¹ at a current density of 0.5 mA cm⁻² and showed excellent cycling stability with 98% capacitance retention after 3000 continuous cycles. researchgate.net In another study, CuMoO₄ nanosheets grown directly on nickel foam registered a specific capacitance of 2259.55 F g⁻¹ at 1 A g⁻¹. rsc.org An asymmetric supercapacitor using this material as the positive electrode and activated carbon as the negative electrode operated at 1.2 V and delivered a high energy density of 52.51 Wh kg⁻¹ at a power density of 600 W kg⁻¹. rsc.org Furthermore, a hybrid electrode composed of Cu₂O/CuMoO₄ nanosheets has achieved a specific capacitance as high as 4264 F g⁻¹ at a current density of 1 A g⁻¹. rsc.org An asymmetric device using this hybrid electrode could operate at up to 1.7 V, reaching an energy density of 75.1 Wh kg⁻¹ with a power density of 420 W kg⁻¹ and retaining 86.6% of its capacitance after 3000 cycles. rsc.org

Table 1: Performance of CuMoO₄-Based Supercapacitor Electrodes This table is interactive. You can sort and filter the data by clicking on the column headers.

Electrode Material Specific Capacitance (F g⁻¹) Current Density Cycling Stability (% Retention / Cycles) Energy Density (Wh kg⁻¹) Power Density (W kg⁻¹) Source(s)
CuMoO₄ nanostructures 281 0.5 mA cm⁻² 98% / 3000 31.25 661.76 researchgate.net
CuMoO₄ nanosheets/NF 2259.55 1 A g⁻¹ 90.08% / 5000 52.51 600 rsc.org

In the field of lithium-ion batteries (LIBs), copper molybdate is being investigated as a potential anode material due to its high theoretical specific capacity. rsc.org The primary challenge in using CuMoO₄ as an anode is its poor electrical conductivity and the structural pulverization that can occur during charge-discharge cycles. researchgate.net To overcome these issues, researchers have focused on creating composite materials.

One such approach involves fabricating a micro-nanostructured C/TiO₂/CuMoO₄ fibrous composite, using natural cotton fibers as a structural scaffold and carbon source. researchgate.net In a study, this composite, containing 22.8% CuMoO₄, was used as an anode material for LIBs. It delivered an initial discharge capacity of 1212 mAh/g and an initial charge capacity of 675 mAh/g. After 200 charge-discharge cycles at a current of 100 mA/g, the specific capacity was maintained at 403 mAh/g, with a capacity retention of 59.7%, indicating good cycle and rate performances. researchgate.net

Advanced Sensing Devices

The unique properties of CuMoO₄ also make it suitable for use in advanced sensing technologies. mdpi.comjacsdirectory.com

Copper molybdate has been successfully utilized as a material for humidity sensors. mdpi.comjacsdirectory.comjbiotechres.com The sensing mechanism is based on changes in its electrical conduction properties in response to varying levels of relative humidity (RH). jbiotechres.com

At low RH levels: The dominant conduction mechanism is electronic, based on electron donation from water molecules. jbiotechres.comresearchgate.net

At medium RH levels: A transition occurs from electronic to ionic conduction as more water layers are physically adsorbed onto the material's surface. jbiotechres.comresearchgate.net

At high RH levels: Ionic conduction becomes the dominant mechanism, facilitated by proton hopping between the adsorbed water molecules. jbiotechres.comresearchgate.net

This predictable response across different humidity levels allows CuMoO₄-based ceramic sensors to function effectively. jbiotechres.com These ceramic sensors offer advantages such as high mechanical strength and resistance to chemical attack. jbiotechres.com

Scintillator Material Research

Metal molybdates, including copper molybdate, are recognized for their potential application as scintillator materials. mdpi.comrsc.orgresearchgate.net Scintillators are materials that emit light when excited by ionizing radiation, a property crucial for radiation detection in medical imaging, high-energy physics, and security screening. The investigation into CuMoO₄ for this purpose is an active area of materials science research, leveraging its specific crystalline and electronic properties. mdpi.com

Optical Fiber Development

Copper molybdate is also considered a material of interest for the development of optical fibers. mdpi.comjacsdirectory.com Transition metal molybdates are explored for such applications due to their unique optical and electronic properties. jacsdirectory.com While detailed research findings are emerging, the inclusion of materials like CuMoO₄ in optical fiber technology points to its potential role in next-generation telecommunications and sensing applications. mdpi.comjacsdirectory.com

Photoanode Materials for Photoelectrochemical Cells

Copper molybdenum tetraoxide (CuMoO₄) and its composites are emerging as promising materials for photoanodes in photoelectrochemical (PEC) cells, primarily for applications like water splitting to produce hydrogen. nih.govacs.orgrsc.orgrsc.org The efficiency of a PEC cell is largely dependent on the photoanode material, which must effectively absorb sunlight, generate electron-hole pairs, and facilitate the transfer of these charge carriers to the electrolyte interface to drive the desired chemical reactions. nih.govacs.org

Detailed Research Findings

Research has demonstrated that modifying copper tungstate (B81510) (CuWO₄) with molybdenum to form solid solutions, such as CuW₁₋ₓMoₓO₄, can significantly enhance its photoelectrochemical performance. nih.govacs.orgrsc.org A key challenge with many semiconductor materials is their wide bandgap, which limits their absorption of the visible light spectrum. For instance, CuWO₄ has a bandgap of approximately 2.3 eV. nih.govacs.orgrsc.org By creating a solid solution with CuMoO₄, the bandgap can be effectively reduced.

One notable study reported the synthesis of a molybdenum-rich solid solution, CuW₀.₃₅Mo₀.₆₅O₄, which exhibited a reduced optical bandgap of 2.0 eV. nih.govacs.orgrsc.org This reduction in bandgap energy allows the material to absorb a larger portion of the solar spectrum, leading to increased photocurrent generation. nih.govacs.orgrsc.org The enhanced photon absorption was observed not only in the energy range between 2.0 eV and 2.3 eV but also at energies above 2.3 eV compared to pure CuWO₄. rsc.org

The mechanism behind this bandgap reduction involves the electronic structure of the material. Theoretical calculations have shown that the conduction band of CuWO₄ is primarily composed of Tungsten 5d and Oxygen 2p hybrid orbitals. rsc.org When molybdenum atoms, which have lower energy 4d orbitals than the 5d orbitals of tungsten, are substituted into the crystal lattice, the conduction band edge is shifted to a lower energy level, thereby narrowing the bandgap. rsc.org

The table below summarizes key findings from various research efforts on CuMoO₄-based photoanodes.

MaterialBandgap (eV)Photocurrent Density (mA/cm²)Key Findings
CuW₀.₃₅Mo₀.₆₅O₄2.0Enhanced compared to CuWO₄Reduced bandgap leads to increased visible light absorption and higher incident photon-to-current conversion efficiencies. nih.govacs.orgrsc.org
CuWO₄2.3~0.20 at 1.23 V vs RHEServes as a benchmark for comparison. nih.govsemanticscholar.org
CuW₀.₅Mo₀.₅O₄2.0Higher than CuWO₄Exhibits photoactivity up to 650 nm, compared to 550 nm for CuWO₄. Molybdenum incorporation doubles the charge separation efficiency but slightly decreases the charge injection efficiency. acs.org
Mo-doped CuWO₄NarrowedSignificantly improvedMolybdenum doping not only narrows the bandgap but also improves the electron density, benefiting the photoelectrochemical performance for the oxygen evolution reaction. researchgate.net

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of CuMoO₄

Copper molybdenum tetraoxide (CuMoO₄), a binary metal oxide, is an inorganic compound that has garnered significant academic interest due to its versatile properties and wide-ranging potential applications. cureus.comjacsdirectory.com Current research characterizes CuMoO₄ as a semiconductor known for its notable thermochromic and piezochromic characteristics. cureus.com The compound exists in several polymorphic forms, with the most studied being the room-temperature triclinic α-CuMoO₄ and the high-temperature β-CuMoO₄. nih.govrsc.org The transition between these phases, which involves a change in the copper atom's coordination, is influenced by temperature and pressure and is linked to its chromic properties. mdpi.comjps.jp

Synthesis of CuMoO₄ has been successfully achieved through various methods, including surfactant-free co-precipitation, hydrothermal synthesis, and solid-state ceramic routes. cureus.comnih.govacs.orgnih.gov These methods allow for the production of CuMoO₄ in various morphologies, such as nanoparticles with distinct rock-like structures. cureus.comnih.gov The purity and crystalline structure of the synthesized material are typically confirmed using analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDX), which verifies the presence of only copper, molybdenum, and oxygen, and X-ray Diffraction (XRD), which confirms its crystalline nature. cureus.comnih.govresearchgate.net

The unique physicochemical properties of CuMoO₄ underpin its application in diverse fields. Its excellent electrical conductivity, electrochemical stability, and capacity for redox reactions make it a promising material for electrochemical sensors. cureus.comresearchgate.net Research has demonstrated its effectiveness in detecting pharmaceutical compounds like paracetamol. cureus.comnih.gov Furthermore, its photocatalytic capabilities have been explored for the degradation of organic pollutants such as rhodamine B under visible light irradiation. nih.govrsc.org Other significant applications include its use as a catalyst, in humidity sensors, as a photoanode, and in ultralow-temperature cofired ceramics (ULTCC) due to its favorable dielectric properties. cureus.comjacsdirectory.comacs.orgnih.gov

Table 1: Summary of Synthesis Methods and Resulting Properties

Synthesis MethodPrecursorsKey FindingsApplicationsCitations
Precipitation Method Cupric acetate (B1210297) monohydrate, Sodium molybdate (B1676688)Produces pure, crystalline nanoparticles with a rock-like morphology.Electrochemical sensing of paracetamol. cureus.comnih.gov
Hydrothermal Method Copper chloride dihydrate, Ammonium (B1175870) molybdate tetrahydrateOptimal synthesis at 180 °C for 10 hours; yields material with a band gap of 1.97 eV.Photocatalytic degradation of rhodamine B and 1H-benzotriazole. nih.govrsc.orgrsc.org
Solid-State Ceramic Route Not specifiedCreates a dense (96%), glass-free ceramic with low thermal expansion and excellent dielectric properties.Ultralow temperature cofired ceramic (ULTCC) applications. acs.org

Identification of Persisting Research Challenges and Unexplored Domains

Despite the advancements in understanding CuMoO₄, several research challenges and unexplored areas remain. A primary challenge lies in the synthesis process itself. Achieving precise control over the particle size and morphology of CuMoO₄ nanoparticles is difficult, yet crucial, as these factors significantly impact the material's reproducibility and the consistency of its electrochemical performance. cureus.com The scalability of current synthesis methods while maintaining material quality and performance poses another significant hurdle for potential industrial applications. cureus.com

In the domain of electrochemical sensing, the long-term stability and repeatability of CuMoO₄-based sensors under various environmental conditions require more thorough investigation. cureus.com A major challenge is the potential for interference from other substances present in real-world samples, such as biological fluids or pharmaceutical formulations, which can affect the sensor's selectivity and accuracy. cureus.com While its sensitivity to certain molecules has been established, its broader applicability and selectivity toward a wider range of analytes, including environmental pollutants and biological markers, is an area ripe for exploration. cureus.com

The full potential of CuMoO₄'s different polymorphs remains largely untapped. nih.govrsc.org While the α-to-γ phase transition under pressure has been studied, a deeper understanding of the unique properties of each polymorph (α, β, γ, and others) could unlock new applications. mdpi.com The exploration of nanocrystalline CuMoO₄ has shown that transition pressures can differ from bulk material, indicating that nanoscale properties are an important and not fully explored domain. mdpi.com Furthermore, while CuMoO₄ has been used in composites, the systematic investigation of its synergistic effects when combined with a broader range of materials is still in its early stages. cureus.comresearchgate.net

Trajectories for Advanced Research and Innovation

Future research on copper molybdenum tetraoxide is poised to follow several promising trajectories, building upon the current foundation of knowledge. A major avenue for innovation lies in the development of advanced composite materials. By incorporating CuMoO₄ into nanocomposites, for instance with zinc oxide (ZnO) or bismuth sulfide (B99878) (Bi₂S₃), researchers can potentially achieve synergistic effects that enhance properties like photocatalytic efficiency or sensing capabilities. cureus.comresearchgate.netresearchgate.net These composites could overcome some of the limitations of pure CuMoO₄, such as the recombination of electron-hole pairs in photocatalysis. researchgate.netkashanu.ac.ir

For sensing applications, a critical future direction is the transition from laboratory-based studies to real-world applications. This involves rigorously testing CuMoO₄ sensors with complex samples like biological fluids and pharmaceutical products to validate their reliability and selectivity. cureus.com Research should also aim to expand the library of target molecules to include significant environmental pollutants and disease biomarkers. cureus.com

In the field of energy, the application of CuMoO₄ nanostructures in energy storage devices like supercapacitors represents a burgeoning area of research. researchgate.net Initial findings have shown high specific capacitance and excellent cycle stability, suggesting that optimizing the nanostructure of CuMoO₄ could lead to next-generation energy storage solutions. researchgate.net Similarly, its potential in other energy-related applications, such as improving hydrogen production, warrants further investigation. mdpi.com

Finally, advanced characterization and computational modeling will be crucial. Using techniques like scanning photoelectrochemical microscopy (SPECM) can provide localized insights into catalytic activity. researchgate.net Simulating the band structure and charge transfer mechanisms can help in designing more efficient photocatalytic and electronic devices. rsc.orgresearchgate.net A deeper investigation into the magnetic properties associated with its structural phase transitions could also unveil novel functionalities. jps.jp

Q & A

Q. What are the optimal synthesis methods for copper molybdenum tetraoxide (CuMoO₄) with controlled crystallinity?

  • Methodological Answer : CuMoO₄ can be synthesized via solvothermal or hydrothermal techniques to achieve high crystallinity and phase purity. For example, solvothermal methods using metal precursors (e.g., copper nitrate and ammonium molybdate) in a mixed solvent system (water/ethanol) at 160–200°C for 12–24 hours yield well-defined nanostructures. Hydrothermal synthesis under similar conditions but with pressure control (e.g., 15–20 bar) enhances crystallinity. Post-annealing at 400–600°C in air ensures phase stabilization. These methods are analogous to those used for Co₃O₄@MOF-74 and MoS₂ nanocomposites, where temperature and precursor ratios critically influence morphology and conductivity .

Q. How can X-ray diffraction (XRD) and Rietveld refinement resolve structural ambiguities in CuMoO₄?

  • Methodological Answer : XRD paired with Rietveld refinement is essential for determining the centrosymmetric or noncentrosymmetric structure of CuMoO₄. For instance, studies on spinels like CuCr₂O₄ revealed that earlier structural models (e.g., noncentrosymmetric I 42d) were incorrect; refinement in the I41/amd space group provided better agreement with experimental data. For CuMoO₄, refine XRD patterns using software like FullProf or GSAS, focusing on peak intensity matching and residual error minimization. This approach resolves discrepancies in lattice parameters and cation ordering .

Q. What challenges arise in quantifying CuMoO₄ in complex matrices, and how can they be mitigated?

  • Methodological Answer : Interference from group-V metals (e.g., Cr, Fe) and organic compounds complicates CuMoO₄ quantification. Use sequential precipitation: first, remove organics via calcination (500°C, 2 hours), then isolate Mo species using thiocyanate-based spectrophotometry at 470 nm. For trace Cu²⁺, employ atomic absorption spectroscopy (AAS) with a graphite furnace. Calibration against certified reference materials (CRMs) ensures accuracy .

Advanced Research Questions

Q. How does CuMoO₄ function in electrochemical sensors, and what parameters optimize its performance?

  • Methodological Answer : CuMoO₄’s mixed metal oxide structure enhances electron transfer in sensors. Modify glassy carbon electrodes (GCE) with CuMoO₄ nanocomposites (e.g., CuMoO₄/MWCNTs) using drop-casting or electrodeposition. Optimize sensitivity by tuning the Mo:Cu ratio (e.g., 1:1 to 1:2) and annealing temperature (400–500°C). Cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) with redox probes like [Fe(CN)₆]³⁻/⁴⁻ validates conductivity. Detection limits for pesticides (e.g., methyl parathion) can reach 0.1 nM, comparable to Co₃O₄@MOF-74 sensors .

Q. What mechanisms explain conflicting catalytic activity data for CuMoO₄ in peroxymonosulfate (PMS) activation?

  • Methodological Answer : Discrepancies arise from surface vs. bulk redox processes. Use in situ Raman spectroscopy and XPS to identify active sites (e.g., Cu⁺/Cu²⁺ and Mo⁴⁺/Mo⁶⁺ redox couples). Electrochemical impedance spectroscopy (EIS) reveals charge transfer resistance differences. For example, CuMoO₄ annealed at 500°C shows higher Mo⁶⁺ content, enhancing PMS adsorption (kobs ≈ 0.15 min⁻¹ vs. 0.08 min⁻¹ for unannealed samples). Control experiments with radical scavengers (e.g., tert-butanol) differentiate sulfate radical (SO₄·⁻) vs. hydroxyl radical (·OH) pathways .

Q. How can CuMoO₄-based composites enhance photocatalytic efficiency for organic pollutant degradation?

  • Methodological Answer : Hybridize CuMoO₄ with carbon materials (e.g., graphene oxide) or other oxides (e.g., TiO₂) via laser carbonization or ball milling. For example, CuMoO₄@N,O-C synthesized via one-step laser carbonization (1064 nm, 10 ns pulses) achieves a 92% rhodamine B degradation rate under visible light (λ > 420 nm) due to enhanced charge separation. Bandgap engineering via doping (e.g., N or S) further shifts absorption to the visible spectrum. Use PL spectroscopy to quantify electron-hole recombination rates .

Q. What advanced techniques validate the transient dissolution of Cu⁺ species in CuMoO₄ during catalytic cycles?

  • Methodological Answer : Employ time-resolved UV-Vis spectroscopy and rotating ring-disk electrode (RRDE) experiments. For instance, in acidic media (pH 3), monitor Cu⁺ dissolution via absorbance at 450 nm (characteristic of [Cu(H₂O)₄]⁺). RRDE detects H₂O₂ generation (ring current at 0.5 V vs. Ag/AgCl), confirming Cu⁺-mediated Fenton-like reactions. Compare with XANES to track Cu oxidation state changes in operando conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on CuMoO₄’s thermal stability in oxidizing vs. inert atmospheres?

  • Methodological Answer : Thermogravimetric analysis (TGA) under varying atmospheres (O₂ vs. N₂) reveals stability thresholds. For example, CuMoO₄ decomposes at 650°C in N₂ (forming Cu₂O and MoO₃) but remains stable in O₂ up to 800°C. Discrepancies arise from incomplete atmosphere control; use mass spectrometry-coupled TGA to detect gaseous byproducts (e.g., O₂ loss at 700°C). Cross-validate with in situ XRD to track phase transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.